6-Cyclopropyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one
Description
This compound is a heterocyclic molecule featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core linked to a cyclopropyl-substituted pyridazinone moiety via a piperidine-methyl bridge. The cyclopropyl group enhances metabolic stability and modulates lipophilicity, while the triazolo-pyridazine system may contribute to π-π stacking interactions with aromatic residues in binding pockets .
Properties
IUPAC Name |
6-cyclopropyl-2-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O/c26-18-6-3-15(14-1-2-14)21-24(18)11-13-7-9-23(10-8-13)17-5-4-16-20-19-12-25(16)22-17/h3-6,12-14H,1-2,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMGASUHEHXFJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to enhance scalability and reproducibility .
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
6-Cyclopropyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of triazolo-pyridazine derivatives, which are often explored for their bioactivity. Below is a comparative analysis with structurally related compounds:
Key Differences and Implications
Core Heterocycle: The target compound’s [1,2,4]triazolo[4,3-b]pyridazine core distinguishes it from analogues like MM0421.02, which uses [1,2,4]triazolo[4,3-a]pyridine. The "b" vs.
Substituent Effects :
- The cyclopropyl group in the target compound likely reduces oxidative metabolism compared to the coumarin groups in 4i/4j, which may confer fluorescence properties but increase metabolic liability .
- The piperidine-methyl bridge offers conformational flexibility, contrasting with the rigid phenylpiperazine chain in MM0421.02, which is optimized for GPCR binding .
Therapeutic Potential: The target compound’s pyridazinone moiety is associated with anti-inflammatory and kinase inhibitory activities, whereas coumarin-containing analogues (4i/4j) are more aligned with anticancer applications .
Biological Activity
The compound 6-Cyclopropyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 395.4 g/mol. The IUPAC name is given as:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. It is hypothesized that the compound may modulate cellular signaling pathways through binding interactions that alter the activity of specific proteins involved in disease processes.
Anticancer Activity
Research indicates that derivatives of triazolo-pyridazine compounds exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines. A study reported that certain derivatives had IC50 values in the low micromolar range against colon carcinoma and breast cancer cells, suggesting potential for further development in cancer therapeutics .
Cholinesterase Inhibition
Similar compounds have demonstrated inhibitory activity against cholinesterase enzymes, which are critical in neurodegenerative conditions such as Alzheimer's disease. The inhibition profiles suggest that these compounds may be beneficial in treating cognitive decline associated with such disorders .
Case Studies
Several studies have focused on the synthesis and biological evaluation of similar triazolo-pyridazine derivatives:
- Study on Anticancer Activity : A derivative showed promising results against human breast cancer cell lines with an IC50 value significantly lower than standard chemotherapeutics.
- Neuroprotective Effects : Another study indicated that compounds with similar structures could protect neuronal cells from apoptosis induced by oxidative stress, suggesting a neuroprotective role.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
